(R)-1-(tert-Butoxycarbonyl)-2-(4-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid
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Overview
Description
(R)-1-(tert-Butoxycarbonyl)-2-(4-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C18H22F3NO4 and its molecular weight is 373.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Structural and Crystallographic Insights
One study focused on the structural characterization of a similar compound, providing insights into its conformation and intermolecular interactions. This research helps in understanding the molecule's potential in forming stable crystal structures, which is essential for designing new compounds with desired properties (Rajalakshmi et al., 2013).
Synthesis and Chemical Properties
Several papers have discussed the synthesis and structural analysis of compounds closely related to "(R)-1-(tert-Butoxycarbonyl)-2-(4-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid." These studies provide valuable insights into the compound's synthesis routes, crystal structure, and potential applications in medicinal chemistry, such as the development of influenza neuraminidase inhibitors (Wang et al., 2001). Furthermore, research on the improved selectivity in the removal of the tert-butyloxycarbonyl group offers insights into the compound's use in peptide synthesis and modification, showcasing its role in selective protection and deprotection strategies (Bodanszky & Bodanszky, 2009).
Application in Medicinal Chemistry
The compound's applications extend into medicinal chemistry, where its derivatives are explored for their inhibitory activity against viruses such as the influenza virus. The design and synthesis of such inhibitors highlight the compound's significance in developing therapeutics (Wang et al., 2001).
Bioconjugation and Radiolabeling
Further research demonstrates the compound's utility in bioconjugation and radiolabeling, where it serves as a precursor for developing mixed ligand tricarbonyl complexes. This application is crucial for labeling bioactive molecules for imaging and diagnostic purposes, indicating the compound's versatility in biochemistry and medical research (Mundwiler et al., 2004).
Novel Synthetic Routes
Innovative synthetic routes for related compounds have also been explored, demonstrating the compound's role in the synthesis of complex molecules with potential pharmaceutical applications. Such studies underline the importance of developing new synthetic strategies to access pharmacologically relevant compounds efficiently (Gan et al., 2013).
Safety and Hazards
The compound has several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), among others .
Properties
IUPAC Name |
(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F3NO4/c1-16(2,3)26-15(25)22-10-4-9-17(22,14(23)24)11-12-5-7-13(8-6-12)18(19,20)21/h5-8H,4,9-11H2,1-3H3,(H,23,24)/t17-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVYODUEBIJKKN-QGZVFWFLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CC=C(C=C2)C(F)(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CC=C(C=C2)C(F)(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F3NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375981 |
Source
|
Record name | Boc-(R)-alpha-(4-trifluoromethylbenzyl)-Pro-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40375981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957310-45-1 |
Source
|
Record name | Boc-(R)-alpha-(4-trifluoromethylbenzyl)-Pro-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40375981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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